
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione, also known as CP-31398, is a small molecule that has been extensively studied for its potential application in cancer treatment. CP-31398 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione is not fully understood, but it is believed to involve the stabilization of the tumor suppressor protein p53. p53 is a key regulator of the cell cycle and is mutated or absent in many types of cancer. This compound has been shown to restore the function of mutant p53 and to increase the expression of wild-type p53, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and by sensitizing cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione is that it has been extensively studied and has a well-established mechanism of action. This makes it a promising candidate for further research and development. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are many potential future directions for research on 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of new formulations of this compound that can be administered more easily and effectively. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, and to identify potential side effects and drug interactions.
Méthodes De Synthèse
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione can be synthesized using a variety of methods, including the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with cyclopropylmalonic acid diethyl ester in the presence of a base such as potassium carbonate. The resulting product can be purified using chromatography techniques to obtain this compound in high purity.
Applications De Recherche Scientifique
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
172527-65-0 |
|---|---|
Formule moléculaire |
C12H9ClF3NO2 |
Poids moléculaire |
291.65 g/mol |
Nom IUPAC |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C12H9ClF3NO2/c13-8-3-7(12(14,15)16)5-17-11(8)10(19)4-9(18)6-1-2-6/h3,5-6H,1-2,4H2 |
Clé InChI |
JHJIUGZFMQYCHE-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)CC(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
SMILES canonique |
C1CC1C(=O)CC(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



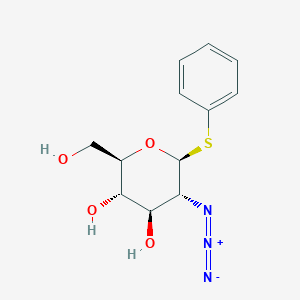

![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B177955.png)
![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro-(9CI)](/img/structure/B177956.png)
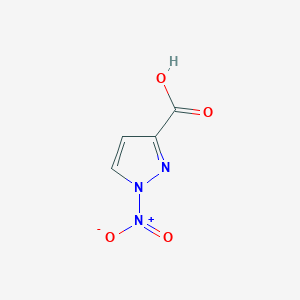
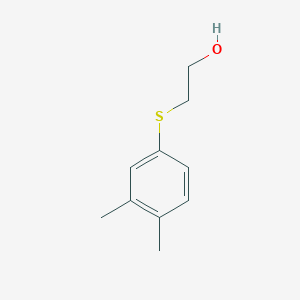
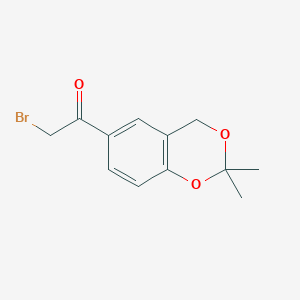
![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)
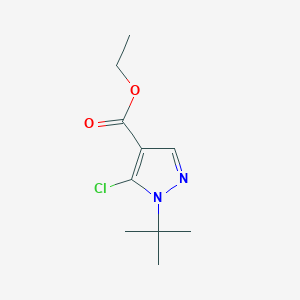


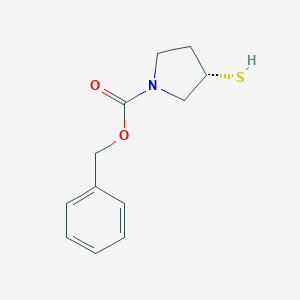
![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)
